molecular formula C18H20N2O7S B2959480 5-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}-N-[(oxolan-2-yl)methyl]furan-2-carboxamide CAS No. 1172254-34-0

5-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}-N-[(oxolan-2-yl)methyl]furan-2-carboxamide

Cat. No.: B2959480
CAS No.: 1172254-34-0
M. Wt: 408.43
InChI Key: URODGZJEXSFTBY-UHFFFAOYSA-N
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Description

5-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}-N-[(oxolan-2-yl)methyl]furan-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a furan ring, a benzodioxole moiety, and a sulfamoyl group, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include palladium catalysts, cesium carbonate, and N-bromosuccinimide .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis, ensuring high yield and purity. This often includes the use of continuous flow reactors and automated synthesis equipment to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}-N-[(oxolan-2-yl)methyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfamoyl group to a thiol or sulfide.

    Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like bromine or chlorine .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfamoyl group can yield sulfoxides or sulfones, while substitution reactions on the benzodioxole ring can introduce various functional groups.

Scientific Research Applications

5-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}-N-[(oxolan-2-yl)methyl]furan-2-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}-N-[(oxolan-2-yl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzodioxole moiety can interact with enzymes or receptors, while the sulfamoyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}-N-[(oxolan-2-yl)methyl]furan-2-carboxamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the benzodioxole and furan rings, along with the sulfamoyl and oxolan-2-yl groups, makes it a versatile compound for various applications.

Properties

IUPAC Name

5-(1,3-benzodioxol-5-ylmethylsulfamoyl)-N-(oxolan-2-ylmethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O7S/c21-18(19-10-13-2-1-7-24-13)15-5-6-17(27-15)28(22,23)20-9-12-3-4-14-16(8-12)26-11-25-14/h3-6,8,13,20H,1-2,7,9-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URODGZJEXSFTBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC=C(O2)S(=O)(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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